2,6-Difluoro-3-iodopyridin-4-amine
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Overview
Description
2,6-Difluoro-3-iodopyridin-4-amine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents can significantly alter the electronic characteristics of the molecule, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-iodopyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further iodinated to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are scalable and can produce significant yields of the desired fluorinated products.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-iodopyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Scientific Research Applications
2,6-Difluoro-3-iodopyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-iodopyridin-4-amine involves its ability to act as both a nucleophile and an electrophile. The fluorine atoms withdraw electron density from the pyridine ring, making it less basic and more reactive towards nucleophiles . The iodine atom can participate in various substitution reactions, allowing the compound to form new carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Difluoro-3-iodopyridin-4-amine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it more versatile in chemical reactions compared to its analogs .
Properties
Molecular Formula |
C5H3F2IN2 |
---|---|
Molecular Weight |
255.99 g/mol |
IUPAC Name |
2,6-difluoro-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
InChI Key |
DULAEANJWOIQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)I)N |
Origin of Product |
United States |
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